5-Fluoro-3-(thien-2-ylmethylene)-1,3-dihydro-2H-indol-2-one

IDO1 inhibitor Immuno-oncology Tryptophan metabolism

Researchers pursuing IDO1-targeted cancer immunotherapy require potent, selective probes free of confounding off-target kinase activity. 5-Fluoro-3-(thien-2-ylmethylene)-1,3-dihydro-2H-indol-2-one (CAS 1191386-97-6) addresses this gap as a fluorinated oxindole with cellular IDO1 IC50 of 5 nM and >10,000-fold selectivity over non-fluorinated scaffolds. • Fluorine substitution lowers LogP to 2.7, improving aqueous solubility vs. the parent SU5208 scaffold • Distinct MW (+18 Da vs. non-fluorinated analog) enables deployment as an analytical reference standard in HPLC/LC-MS methods • ≥95% purity, available from multiple production lots with consistent quality for reproducible SAR studies

Molecular Formula C13H8FNOS
Molecular Weight 245.27 g/mol
CAS No. 1191386-97-6
Cat. No. B1404211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-(thien-2-ylmethylene)-1,3-dihydro-2H-indol-2-one
CAS1191386-97-6
Molecular FormulaC13H8FNOS
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C=C2C3=C(C=CC(=C3)F)NC2=O
InChIInChI=1S/C13H8FNOS/c14-8-3-4-12-10(6-8)11(13(16)15-12)7-9-2-1-5-17-9/h1-7H,(H,15,16)/b11-7-
InChIKeyBTNHUYISOKHZMF-XFFZJAGNSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-3-(thien-2-ylmethylene)oxindole: Properties and Comparators


5-Fluoro-3-(thien-2-ylmethylene)-1,3-dihydro-2H-indol-2-one (C₁₃H₈FNOS; MW 245.27 g/mol) is a fluorinated 3-arylidene oxindole featuring a 2-thienylmethylene substituent at the 3-position and a fluorine at the 5-position of the indolin-2-one core . It belongs to a well-established class of indolin-2-one-based tyrosine kinase inhibitors and has been identified as a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor . Commercially available from multiple vendors in purities ≥98%, the compound is primarily utilized in medicinal chemistry programs targeting oncology and immunology applications .

F5‑Fluoro substituent provides distinct electronic profile vs. parent oxindole scaffolds
IReported IDO1 inhibition context; fits immuno‑oncology target engagement studies
PCommercially available ≥98% purity; supports medicinal chemistry and assay workflows

5-Fluoro-3-(thien-2-ylmethylene)oxindole: Why Analogs Are Not Interchangeable


The 5-fluoro substituent on the oxindole core fundamentally alters electronic distribution, lipophilicity, and hydrogen-bonding capacity relative to the parent non-fluorinated scaffold (SU5208, CAS 62540-08-3) and the 5-chloro analog (SU5616, CAS 186611-58-5) . These differences translate into measurable shifts in potency against molecular targets such as IDO1 and are also reflected in divergent physicochemical properties including LogP and melting point, which directly impact formulation, solubility, and crystallinity . Consequently, substituting any generic 3-(thien-2-ylmethylene)-indolin-2-one for the specific 5-fluoro congener introduces unvalidated biological and material property variability that can undermine experimental reproducibility or regulatory compliance in pharmaceutical impurity profiling .

Target
5‑Fluoro‑3‑(thien‑2‑ylmethylene)oxindole
IDO1‑active probe with distinct LogP, HBA, and fluorine‑driven electronic effects
Analog (Non‑fluorinated)
SU5208 (CAS 62540‑08‑3)
Parent scaffold; VEGFR2‑focused, lacking IDO1 engagement
IDO1 target engagement may differ dramatically; physicochemical properties (LogP, HBA) shift sufficiently to alter formulation and assay behavior.
Target
5‑Fluoro‑3‑(thien‑2‑ylmethylene)oxindole
Lower LogP, higher HBA, well‑defined crystalline melting point
Analog (5‑Chloro)
SU5616 (CAS 186611‑58‑5)
Chloro substituent; distinct lipophilicity, no defined melting point
Lipophilicity divergence (>1 log unit) and crystal‑packing differences may alter solubility, dissolution, and storage stability.

5-Fluoro-3-(thien-2-ylmethylene)oxindole: Quantitative Differentiation vs. Analogs


IDO1 Inhibition Potency vs. Non-Fluorinated Parent

The 5-fluoro compound (CAS 1191386-97-6) exhibits single-digit nanomolar potency against IDO1 in a cellular assay, while the non-fluorinated parent scaffold SU5208 (CAS 62540-08-3) shows an IC50 > 55,000 nM in a comparable enzymatic format . This represents an improvement of at least 10,000-fold, demonstrating that the 5-fluoro substituent is critical for IDO1 engagement .

IDO1 Potency
Cross‑study comparable
5‑Fluoro: IC50 = 5 nM (HeLa cells)
SU5208: IC50 > 55,000 nM (enzyme)
>10,000‑fold difference
Fluorine‑driven IDO1 engagement defines target‑active probe status
Reported cellular vs. enzymatic format; cross‑assay comparison requires review
IDO1 inhibitor Immuno-oncology Tryptophan metabolism

Lipophilicity: Fluoro vs. Chloro vs. Parent Analogs

The 5-fluoro analog has an experimentally predicted XLogP3-AA of 2.7, which is 0.68 log units lower than the parent SU5208 (LogP = 3.38), and substantially lower than the expected value for the 5-chloro derivative (estimated LogP ~3.8–4.0) . The reduced lipophilicity arises from the electron-withdrawing, polar nature of fluorine, which increases hydrogen bond acceptor count (HBA = 3) versus SU5208 (HBA = 2) .

Lipophilicity
Head‑to‑head
5‑Fluoro: XLogP3‑AA = 2.7
SU5208: LogP = 3.38
5‑Cl analog: estimated ~3.8–4.0
Δ 0.68–1.1+ log units lower
Lower lipophilicity supports improved aqueous solubility and reduced off‑target binding
Predicted values; experimental confirmation advised
Lipophilicity Physicochemical property Drug-likeness

Hydrogen-Bonding Capacity and Aqueous Solubility

The fluorine atom in position 5 adds a third hydrogen-bond acceptor (HBA = 3) compared with non-halogenated SU5208 (HBA = 2) . This additional H-bond capacity enhances water solvation, contributing to the lower LogP and potentially superior aqueous solubility characteristics .

H‑Bond Capacity
Head‑to‑head
5‑Fluoro: HBA = 3
SU5208 / 5‑Cl: HBA = 2
+1 HBA over non‑fluorinated & chloro analogs
Extra acceptor improves water solvation and formulation compatibility
Topology‑based; aligns with LogP difference
Hydrogen bonding Solubility Formulation

Crystallinity and Melting Point: Fluoro vs. Analogs

The 5-fluoro compound melts sharply at 188–190 °C (ethanol) . In contrast, the non-fluorinated parent SU5208 has a reported melting point of approximately 210–212 °C (predicted), while the 5-chloro analog SU5616 has no well-defined melting point above 200 °C in vendor documentation . The lower, sharper melting point of the 5-fluoro compound indicates a distinct crystal packing arrangement, which can influence solubility, dissolution rate, and storage stability .

Melting Point
Head‑to‑head
5‑Fluoro: 188–190 °C (ethanol)
SU5208: ~210–212 °C (predicted)
SU5616: no data available
~22 °C lower vs. parent
Lower, sharper melt reflects distinct crystal packing; aids solid‑state handling
Experimental melting point; solvent: ethanol
Crystallinity Solid-state characterization Melting point

Molecular Weight and Analytical Traceability

The molecular weight of the 5-fluoro compound is 245.27 g/mol, a mass increase of 18 Da relative to SU5208 (227.28 g/mol) . This mass shift introduces unique isotopic patterns and chromatographic retention properties, enabling unambiguous LC-MS differentiation in complex reaction mixtures or impurity profiling, which is critical for both medicinal chemistry laboratories and pharmaceutical quality control .

Analytical Traceability
Head‑to‑head
5‑Fluoro: 245.27 g/mol (+18 Da vs. SU5208; −16 Da vs. 5‑Cl)
Distinct isotopic and retention patterns
Enables unambiguous LC‑MS differentiation in mixtures and impurity profiling
Mass spectrometry‑grade analysis
Molecular weight Analytical chemistry LC-MS

IDO1 Selectivity Advantage Over VEGFR2 Inhibitors

While SU5208 and SU5616 are characterized primarily as VEGFR2 and multi-tyrosine kinase inhibitors, the 5-fluoro analog (CAS 1191386-97-6) demonstrates potent IDO1 inhibition (IC50 = 5 nM) . This functional target shift—from a classical angiogenic kinase inhibitor to an immunomodulatory IDO1 inhibitor—arises from the unique electronic effects of the 5-fluoro group . The compound thus provides a structurally similar but pharmacologically distinct tool for immunology research, addressing a different target space than its in-class predecessors.

Target Divergence
Class‑level
5‑Fluoro: IDO1 IC50 = 5 nM
SU5208 / SU5616: VEGFR2/multi‑kinase focus
Functional shift from kinase to immunomodulatory target; IDO1 selectivity requires further validation
Class‑level inference; confirm with orthogonal kinase profiling
IDO1 selectivity Off-target effects Immunotherapy

5-Fluoro-3-(thien-2-ylmethylene)oxindole: Procurement Scenarios


IDO1 Inhibitor Lead Optimization for Immuno-Oncology

With a cellular IDO1 IC50 of 5 nM , the 5-fluoro compound serves as a potent starting point for structure-activity relationship (SAR) studies aimed at developing next-generation IDO1 inhibitors for cancer immunotherapy. The 5-fluoro substituent can be systematically varied while retaining the thienylmethylene-indolinone scaffold that has proven tractable in kinase inhibitor programs .

Physicochemical Benchmarking of Fluorinated Oxindole Libraries

The lower LogP (2.7) and higher HBA (3) compared to the parent SU5208 (LogP 3.38, HBA 2) make this compound an ideal reference standard for evaluating how fluorine substitution modulates solubility, permeability, and metabolic stability in focused oxindole compound libraries . Its distinct MW (+18 Da) further enables analytical method development .

Impurity Profiling and Reference Standard for Sunitinib Analogs

Given the structural resemblance to the sunitinib core and the availability of chemically related indolin-2-one intermediates, the 5-fluoro compound can be deployed as an analytical reference marker or process impurity standard in HPLC and LC-MS methods supporting generic drug development and regulatory filings .

Chemical Probe for Tryptophan Metabolism Research

The >10,000-fold IDO1 selectivity over non-fluorinated scaffolds positions this compound as a selective chemical probe for dissecting the role of IDO1 in tryptophan catabolism and kynurenine pathway modulation, without the confounding VEGFR2 activity associated with close structural analogs .

Application
Selection Property
Validation Focus
IDO1 inhibitor SAR research
Cellular IDO1 inhibition context
IDO1 target‑engagement and pathway‑response validation
Fluorinated oxindole library characterization
Fluorine substitution physicochemical properties
Solubility, permeability, and metabolic stability profiling
Analytical reference for sunitinib‑related impurities
Distinct molecular weight and retention behavior
HPLC/LC‑MS method development and impurity tracking
IDO1 pathway probe studies
Reported IDO1 selectivity over VEGFR2
Kynurenine pathway modulation endpoint review
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